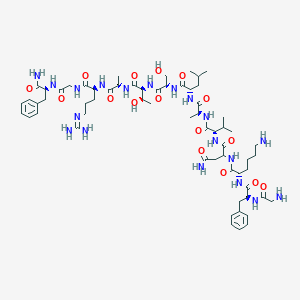
Locusta myotropin lom-AG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Locusta myotropin lom-AG, also known as this compound, is a useful research compound. Its molecular formula is C62H99N19O16 and its molecular weight is 1366.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroregulatory Functions
Lom-AG-myotropin has been identified as a neuropeptide that plays a significant role in the central nervous system (CNS) of locusts. Immunohistochemical studies have shown that it is localized in various regions of the brain and nervous system, suggesting its involvement in neuroregulatory functions. For instance, localization studies indicated that Lom-AG-myotropin is present in the photo- and deuterocerebrum as well as in the frontal ganglion of locusts, where it may influence neuronal signaling pathways and modulate behaviors such as locomotion and feeding .
Reproductive Physiology
Lom-AG-myotropin has also been implicated in reproductive processes. Its presence in male accessory glands suggests a role in the modulation of reproductive functions. Studies have indicated that this myotropic peptide can affect oviduct motility and sperm transfer during mating . The peptide's ability to stimulate muscle contractions makes it a candidate for further research into its effects on reproductive efficiency and success in locusts.
Biotechnological Applications
The unique properties of Lom-AG-myotropin have led to its exploration in biotechnological applications. Due to its myotropic effects, researchers are investigating its potential use in pest control strategies. By understanding how this peptide influences insect physiology, scientists can develop targeted approaches to manage locust populations, which are known for their devastating swarming behavior .
Comparative Studies with Other Insects
Research has compared Lom-AG-myotropin with similar peptides found in other insect species. For example, studies have isolated and characterized myotropic peptides from the Colorado potato beetle, revealing functional similarities and differences that enhance our understanding of insect neuropeptide systems . Such comparative analyses can provide insights into evolutionary adaptations among insects regarding reproduction and neuroregulation.
Case Study 1: Neurophysiological Effects
In a study examining the effects of Lom-AG-myotropin on locust heart activity, it was found that specific fractions containing this peptide induced significant changes in heart contraction rates. The heart bioassay demonstrated both cardio-stimulatory and cardio-inhibitory effects depending on the concentration of Lom-AG-myotropin administered .
Case Study 2: Reproductive Impact
Another investigation focused on how Lom-AG-myotropin influences male reproductive success. The presence of this peptide was linked to increased sperm viability and motility when introduced into mating scenarios, highlighting its potential role as a fertility enhancer .
Data Tables
Propriétés
Numéro CAS |
133337-29-8 |
|---|---|
Formule moléculaire |
C62H99N19O16 |
Poids moléculaire |
1366.6 g/mol |
Nom IUPAC |
2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |
Clé InChI |
MJFBBKFOFMSTNF-KHZGWRAISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Séquence |
GFKNVALSTARGF |
Synonymes |
Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















